acetic acid;[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate
Description
The compound acetic acid;[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate (CAS: 411233-11-9), also known as 4'-acetoxyresveratrol or 3,5-dihydroxy-4'-acetoxystilbene, is a stilbene derivative characterized by a hydroxylated phenyl ring and an acetoxy group at the 4'-position of the second phenyl ring . Structurally, it features an (E)-stilbene backbone (two phenyl groups connected by a trans-conjugated ethenyl bridge) with hydroxyl groups at the 3,5-positions and an acetate substituent at the 4'-position. This compound is of interest in pharmacological research due to its structural similarity to resveratrol, a well-studied polyphenol with antioxidant, anti-inflammatory, and anticancer properties .
Properties
Molecular Formula |
C18H18O6 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
acetic acid;[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate |
InChI |
InChI=1S/C16H14O4.C2H4O2/c1-11(17)20-16-6-4-12(5-7-16)2-3-13-8-14(18)10-15(19)9-13;1-2(3)4/h2-10,18-19H,1H3;1H3,(H,3,4)/b3-2+; |
InChI Key |
PEZYIJKTHUIHSD-SQQVDAMQSA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O |
Canonical SMILES |
CC(=O)O.CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 5-[(1E)-2-[4-(acetyloxy)phenyl]ethenyl]-, monoacetate typically involves the acetylation of resveratrol. The process begins with the extraction of resveratrol from natural sources or its chemical synthesis. The acetylation reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions include maintaining a temperature of around 0-5°C to prevent over-acetylation and ensure selective monoacetate formation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale extraction of resveratrol followed by its acetylation. The process is optimized to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography ensures the efficient production of 1,3-Benzenediol, 5-[(1E)-2-[4-(acetyloxy)phenyl]ethenyl]-, monoacetate.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 5-[(1E)-2-[4-(acetyloxy)phenyl]ethenyl]-, monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent resveratrol or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Scientific Research Applications
1,3-Benzenediol, 5-[(1E)-2-[4-(acetyloxy)phenyl]ethenyl]-, monoacetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its antioxidant properties and potential role in cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the formulation of cosmetics and skincare products due to its stability and bioavailability.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 5-[(1E)-2-[4-(acetyloxy)phenyl]ethenyl]-, monoacetate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells and inhibits their proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Structural Analogues
Resveratrol (3,5,4'-Trihydroxystilbene)
- Structure : Lacks the acetate group at the 4'-position, instead having a hydroxyl group.
- Bioactivity: Resveratrol is a potent antioxidant due to its free hydroxyl groups, which donate hydrogen atoms to neutralize radicals.
Oxyresveratrol (2,3,4',5-Tetrahydroxystilbene)
- Structure : Contains an additional hydroxyl group at the 2-position on the first phenyl ring.
- Bioactivity : Exhibits stronger tyrosinase inhibition than resveratrol, making it relevant in cosmetic research for skin depigmentation .
- Key Difference : The absence of an acetoxy group in oxyresveratrol results in higher polarity and lower metabolic stability compared to 4'-acetoxyresveratrol .
trans-Resveratrol Triacetate (3,5,4'-Triacetoxystilbene)
- Structure : All three hydroxyl groups of resveratrol are acetylated.
- Bioactivity : Used as a prodrug to improve resveratrol’s stability and bioavailability. The acetyl groups are hydrolyzed in vivo to release active resveratrol .
- Key Difference: Full acetylation confers greater lipophilicity and enzymatic resistance compared to the mono-acetylated 4'-acetoxyresveratrol .
Sinapyl Acetate
- Structure : A lignin derivative with methoxy groups at the 3,5-positions and an acetoxy group at the 4-position.
- Bioactivity: Primarily studied in plant biochemistry as a lignin precursor.
Comparative Data Table
<sup>*</sup>LogP values estimated via computational models.
Research Findings
- Bioavailability : Acetylation in 4'-acetoxyresveratrol improves intestinal absorption compared to resveratrol, as demonstrated in Caco-2 cell models .
- Antioxidant Activity : In DPPH radical scavenging assays, 4'-acetoxyresveratrol showed 40% lower activity than resveratrol due to the loss of the 4'-hydroxyl group .
- Synthetic Utility: The compound serves as a precursor for more complex stilbenoids, such as gnetol dimers, via oxidative coupling reactions (e.g., using FeCl3·6H2O) .
Biological Activity
The compound acetic acid; [4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate, also known as 2-[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]acetic acid, has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C16H14O5
- Molecular Weight : 286.28 g/mol
- CAS Number : 75052814
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antioxidant Activity
- Anti-inflammatory Effects
- Antinociceptive Properties
The mechanisms through which acetic acid; [4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate exerts its biological effects include:
- Modulation of the Vanilloid Pathway : The compound interacts with vanilloid receptors, which play a crucial role in nociception and pain perception.
- Inhibition of Pro-inflammatory Mediators : It inhibits the synthesis and release of various inflammatory mediators, thereby reducing inflammation and pain .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Neutralizes free radicals | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Antinociceptive | Decreases writhing response in mice |
Table 2: Experimental Results from Case Studies
Case Studies
- Analgesic Effect Study : A study evaluated the analgesic effect of the compound using the acetic acid-induced writhing test in mice. Results indicated a significant dose-dependent reduction in pain response, confirming its potential as an analgesic agent .
- Antioxidant Activity Assessment : Another study focused on the antioxidant properties of similar phenolic compounds, demonstrating that they effectively scavenge free radicals and protect against oxidative damage .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing acetic acid;[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate?
- Synthesis : The compound can be synthesized via esterification of 4-hydroxyphenylacetic acid with acetic anhydride under acidic catalysis. A stilbene intermediate (e.g., 3,5-dihydroxyphenyl ethenyl group) is introduced using a Heck coupling reaction, requiring palladium catalysts and controlled temperature (60–80°C) .
- Purification : Use reverse-phase HPLC with a C18 column (e.g., Purospher® STAR) and a mobile phase of acetonitrile/water (70:30 v/v) at 30°C .
- Characterization : Confirm structure via H/C NMR (peaks at δ 2.1 ppm for acetate methyl, δ 6.8–7.4 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS). Compare with NIST spectral libraries for validation .
Q. How can researchers quantify this compound in complex biological matrices?
- Analytical Method : Use HPLC-UV with a C18 column and detection at 280 nm (optimal for phenolic and conjugated systems). Prepare a calibration curve using purified standards (0.1–100 µM).
- Sample Preparation : Extract the compound from matrices (e.g., plasma) via liquid-liquid extraction with ethyl acetate. Adjust pH to 3.0 using phosphoric acid to enhance recovery .
- Validation : Ensure intra-day and inter-day precision (<5% RSD) and accuracy (90–110%). Include spike-and-recovery tests with internal standards like deuterated phenylacetic acid .
Advanced Research Questions
Q. How does pH and temperature affect the stability of this compound during experimental workflows?
- Stability Profile :
- pH : Stable at pH 5–7 (degradation <5% over 24 hours at 25°C). Degrades rapidly under alkaline conditions (pH >8) due to ester hydrolysis .
- Temperature : Short-term storage at 4°C is acceptable, but long-term storage requires -20°C to prevent oxidative dimerization of the ethenyl group .
Q. What enzymatic interactions are critical for studying its pharmacological activity?
- Key Enzymes :
- Acetylcholinesterase (AChE) : The acetate group may act as a substrate analog. Monitor activity via Ellman’s assay (absorbance at 412 nm) with acetylcholine iodide as a positive control .
- Phenylacetate-CoA Ligase : Investigate metabolic activation using LC-MS to detect CoA conjugates. Optimize incubation conditions (37°C, pH 7.4, 2 mM ATP) .
Q. How should researchers address contradictory data in metabolic pathway studies?
- Case Example : Conflicting reports on hepatic metabolism (e.g., hydroxylation vs. glucuronidation) may arise from species-specific cytochrome P450 (CYP) isoforms.
- Resolution Strategy :
Use human liver microsomes with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).
Validate findings with recombinant CYP enzymes and UPLC-MS/MS metabolite profiling .
Cross-reference with databases like EPA DSSTox for known metabolic intermediates .
Q. What role does this compound play in aromatic compound degradation pathways?
- Biochemical Pathway : The 3,5-dihydroxyphenyl group facilitates entry into the β-ketoadipate pathway via hydroxylation and ring cleavage.
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
